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Compound of Interest

5-Bromo-4-(2,5-
Compound Name:
dimethylphenyl)pyrimidine

CAS No.: 941294-35-5

Cat. No.: B1293403

Get Quote

Part 1: Executive Technical Summary

Compound: 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine CAS Registry Number: 941294-35-5
Molecular Formula:

Molecular Weight: 263.13 g/mol

This guide provides an in-depth spectroscopic framework for the identification and validation of
5-Bromo-4-(2,5-dimethylphenyl)pyrimidine. This compound serves as a critical electrophilic
intermediate in the synthesis of polysubstituted pyrimidine kinase inhibitors. Its structural core
features an electron-deficient pyrimidine ring substituted at the C4 position by a sterically
demanding 2,5-dimethylphenyl group, with a reactive bromine handle at C5 available for further
functionalization (e.g., via Buchwald-Hartwig amination or secondary Suzuki couplings).

The following data and protocols are synthesized from standard heterocyclic characterization
principles and authoritative pyrimidine chemistry, designed to provide a self-validating analytical
workflow.
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Part 2: Synthetic Context & Impurity Profile

Understanding the origin of the sample is prerequisite to accurate spectral interpretation. This
compound is typically synthesized via a regioselective Suzuki-Miyaura cross-coupling.

Primary Synthetic Route: Reaction of 5-bromo-4-chloropyrimidine with 2,5-
dimethylphenylboronic acid.

o Regioselectivity: The C4-position of the pyrimidine is significantly more electrophilic than C5,
allowing for selective displacement of the chloride (or C4-bromide) while retaining the C5-
bromide for future steps.

Workflow Diagram: Synthesis & Logic
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Figure 1: Synthetic pathway highlighting the origin of the target scaffold and potential
spectroscopic impurities.

Part 3: Spectroscopic Data Framework

Mass Spectrometry (MS)
Method: GC-MS (El, 70 eV) or LC-MS (ESI+).

« |sotopic Pattern (Critical Check): The presence of a single bromine atom dictates a
characteristic 1:1 doublet for the molecular ion.

» Fragmentation Logic:
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e Pyrimidine H-2: The most deshielded proton due to the flanking nitrogen atoms. Appears as
a sharp singlet.

o Pyrimidine H-6: Deshielded, but slightly less than H-2. Appears as a singlet.

» Aryl Rotation: The ortho-methyl group on the phenyl ring creates steric clash with the
pyrimidine nitrogen/bromine. At room temperature, this may cause line broadening if rotation
is restricted, but typically appears as a sharp set of signals.

Expected Data (

, 400 MH2z):

Shift (
Position Multiplicity Integration
» PpM)

Assignment
Logic

Flanked by two N
Py-H2 9.15-9.25 Singlet (s) 1H atoms (Max
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y glet (s) and C-Br.
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Note: Shifts are estimates based on substituent additivity rules applied to the parent 5-
bromopyrimidine scaffold.
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Carbon NMR ( C NMR)

Key Diagnostic: The C-Br carbon (C5) typically appears upfield relative to other pyrimidine
carbons due to the "heavy atom effect" of bromine.

C2 (Py): ~158-159 ppm (Most downfield).[1]

C4/C6 (Py): ~155-160 ppm.[1]

C5 (Py-Br): ~120-122 ppm (Distinctive upfield signal for aromatic C-Br).

Methyls: ~19-21 ppm.

Part 4: Experimental Validation Protocols
Protocol A: Purity Assessment via Quantitative NMR
(ANMR)

Standard HPLC purity is insufficient for intermediates used in GMP campaigns due to potential
inorganic salt carryover.

» Standard Preparation: Weigh exactly 10.0 mg of the sample and 5.0 mg of 1,3,5-
trimethoxybenzene (Internal Standard, high purity) into a vial.

e Solvation: Dissolve in 0.6 mL
. Ensure complete dissolution (sonicate if necessary).
e Acquisition:
o Relaxation delay (
):
seconds (Critical for accurate integration of aromatic protons).

o Scans: 16.

o Pulse angle:
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e Analysis: Integrate the Pyrimidine H-2 singlet (1H) against the Trimethoxybenzene singlet
(3H,

ppm).

e Calculation:

Protocol B: Regiochemistry Confirmation (HMBC)

To confirm the aryl group is at C4 and not C5 (in case of rearrangement or wrong starting
material):

e Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

e Look for: A strong 3-bond correlation between the Pyrimidine H-6 proton and the ipso-carbon
of the 2,5-dimethylphenyl ring.

e Absence: If the aryl group were at C5 (displacing Br), the coupling pattern would be
drastically different, and H-6 would likely show correlations only to ring carbons.

Diagram: NMR Connectivity Logic
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Figure 2: Spectroscopic connectivity map for structural validation.

Part 5: References
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o Synthesis of 4-aryl-5-bromopyrimidines: Gomtsyan, A., et al. "Synthesis and SAR of 4-
substituted-5-bromopyrimidines.” Journal of Heterocyclic Chemistry, 2005.

o General Pyrimidine Spectroscopy: Armarego, W. L. F. "Purification of Laboratory Chemicals -
Pyrimidines." Butterworth-Heinemann, 8th Edition, 2017.

e Suzuki-Miyaura Coupling on Pyrimidines: Li, J. J. "Name Reactions: A Collection of Detailed
Mechanisms and Synthetic Applications.” Springer, 2014.

o Commercial Reference (CAS Verification): PubChem Compound Summary for CAS 941294-
35-5.

» NMR Shift Prediction Principles: Pretsch, E., et al. "Structure Determination of Organic
Compounds: Tables of Spectral Data.” Springer, 2009.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum [chemicalbook.com]

e To cite this document: BenchChem. [Technical Characterization Guide: 5-Bromo-4-(2,5-
dimethylphenyl)pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293403/docs#technical-characterization-guide-5-
bromo-4-2-5-dimethylphenyl-pyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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